2-羟基-3,5-二碘苯甲酰肼

描述

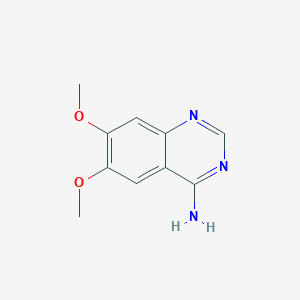

The compound of interest, 2-Hydroxy-3,5-diiodobenzohydrazide, is a derivative of benzohydrazide characterized by the presence of two iodine atoms and a hydroxyl group on the benzene ring. This structure is related to various hydrazide compounds that have been synthesized and studied for their potential applications, including antibacterial activities and their ability to form complex molecular structures with interesting chemical properties .

Synthesis Analysis

The synthesis of related hydrazide compounds typically involves the condensation of salicylaldehyde derivatives with hydrazides in a methanol solution. For instance, the synthesis of a Schiff base compound related to 2-Hydroxy-3,5-diiodobenzohydrazide was achieved by condensing 3,5-dibromosalicylaldehyde with 2-hydroxybenzoic acid hydrazide . Similarly, the title compound was synthesized by condensing 3,5-diiodosalicylaldehyde with 2-methoxybenzohydrazide . These reactions often occur under mild conditions and can yield products with high degrees of purity and crystallinity.

Molecular Structure Analysis

The molecular structure of hydrazide compounds is often confirmed using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the related compound 2-Hydroxy-N'-(4-hydroxybenzylidene)-3-methylbenzohydrazide has two benzene rings that make a dihedral angle of 19.03°, and the structure is stabilized by various hydrogen bonds and interactions . The title compound itself has two independent molecules in the asymmetric unit, with dihedral angles between the benzene rings of 30.2° and 21.7°, respectively, and features intramolecular hydrogen bonds .

Chemical Reactions Analysis

Hydrazide compounds can participate in various chemical reactions, including the formation of Schiff bases through condensation with aldehydes. These reactions are often facilitated by the presence of functional groups such as hydroxyl or methoxy groups that can interact with other molecules to form stable structures. The resulting compounds can exhibit different configurations and stereoselectivity, as seen in the synthesis of related dihydrobenzo[d]oxazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazide compounds, including 2-Hydroxy-3,5-diiodobenzohydrazide, are influenced by their molecular structure. The presence of iodine atoms, for example, can significantly increase the molecular weight and affect the compound's density and solubility. The intramolecular hydrogen bonding within these compounds can also impact their melting points and stability. The crystallographic data, such as unit cell dimensions and space group, provide insights into the solid-state properties of these compounds .

科学研究应用

合成和结构研究

席夫碱化合物合成:2-羟基-3,5-二碘苯甲酰肼已被用于合成席夫碱化合物。例如,通过在甲醇中对3,5-二溴水杨醛和2-羟基苯甲酸肼进行缩合反应制备一种化合物。这种化合物表现出中等抗菌活性(Wang et al., 2007)。

衍生物的抗氧化能力:2-羟基-3,5-二碘苯甲酰肼的衍生物,如含有2,6-二甲氧基苯酚的5-氨基-1,3,4-噁二唑衍生物已被合成并测试其抗氧化性能。这些衍生物在各种测定中显示出显著的清除自由基能力(K. Ali, 2015)。

分子内相互作用和结构分析:化合物3-羟基-N'-(2-羟基苯甲亚甲基)苯甲酰肼,是2-羟基-3,5-二碘苯甲酰肼的衍生物,展示了有趣的分子内氢键作用,形成二维聚合物结构。这突显了它在材料科学和晶体学中的潜力(San-Jun Peng & H. Hou, 2008)。

催化和生化应用

氧化反应中的催化作用:来自2-羟基苯甲酰肼的席夫碱的铁(III)和钴(III)络合物已被用作催化剂,在微波辅助下无溶剂过氧化醇反应中。这些络合物促进酮的高效选择性合成,展示了它们在催化和有机合成中的潜力(Manas Sutradhar et al., 2016)。

抗菌和细胞毒性剂:涉及2-羟基-3,5-二碘苯甲酰肼的碘化肼酮衍生物显示出强大的抗菌和抗真菌性能。其中一些化合物还对某些细胞系表现出细胞毒性,表明它们在开发新的抗菌和癌症治疗方面具有潜力(M. Krátký等,2021)。

材料科学和电化学

- **非线性光学晶体性质**:已对2-羟基-3,5-二碘苯甲酰肼衍生物进行研究,探讨其在非线性光学应用中的潜力。例如,由3,5-二硝基苯甲酸和2-羟基吡啶合成的2-羟基吡啶基3,5-二硝基苯酸盐显示出有前途的光电性能,暗示其在先进材料科学中的应用(K. Sathya et al., 2017)。

- 金属腐蚀抑制:包括与2-羟基-3,5-二碘苯甲酰肼相关的苯并咪唑衍生物已被发现对酸性环境中的金属具有有效的腐蚀抑制作用。这种应用在工业维护和金属结构保护领域具有重要意义(K. F. Khaled, 2003)。

作用机制

Target of Action

The primary targets of 2-Hydroxy-3,5-diiodobenzohydrazide are the Endothelin-1 receptor and the Aldo-keto reductase family 1 member C1 . The Endothelin-1 receptor plays a crucial role in vasoconstriction and the regulation of blood pressure. Aldo-keto reductase family 1 member C1 is involved in the metabolism of steroids, prostaglandins, and xenobiotics .

Mode of Action

It is known to interact with its targets, potentially influencing their function

Biochemical Pathways

Given its targets, it may influence pathways related to blood pressure regulation and steroid metabolism . More research is needed to fully understand the downstream effects of these interactions.

Result of Action

Given its targets, it may have effects on blood pressure regulation and steroid metabolism

属性

IUPAC Name |

2-hydroxy-3,5-diiodobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6I2N2O2/c8-3-1-4(7(13)11-10)6(12)5(9)2-3/h1-2,12H,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSNBBIIMWYBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)NN)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6I2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90522201 | |

| Record name | 2-Hydroxy-3,5-diiodobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90522201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89011-15-4 | |

| Record name | 2-Hydroxy-3,5-diiodobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90522201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine)](/img/structure/B1338731.png)

![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1338737.png)

![4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid](/img/structure/B1338752.png)